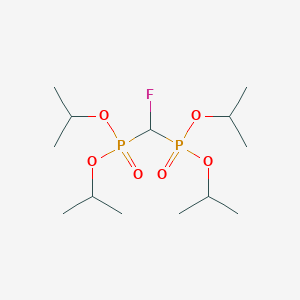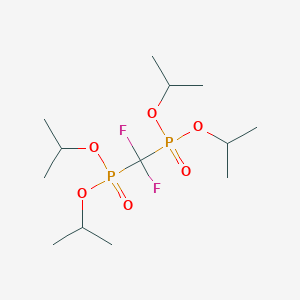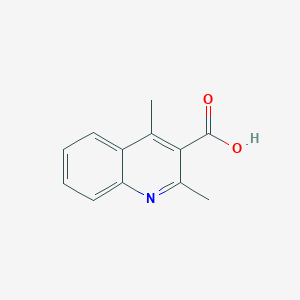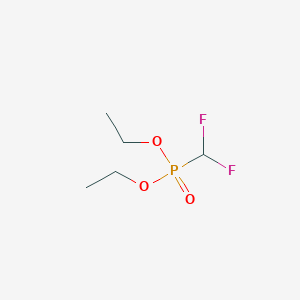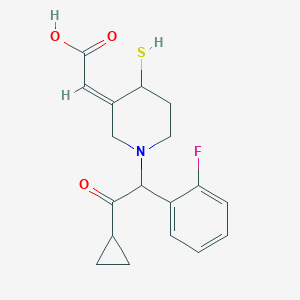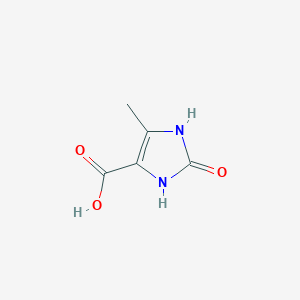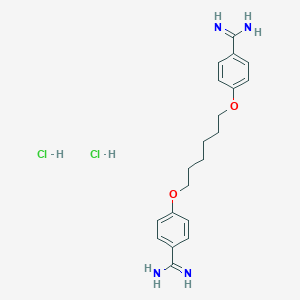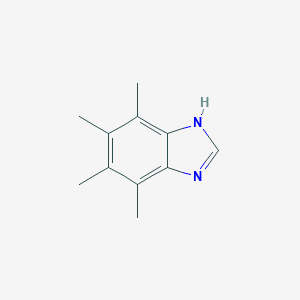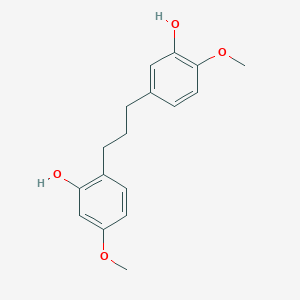![molecular formula C17H18ClN B028097 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine CAS No. 16036-79-6](/img/structure/B28097.png)
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves several key steps, including formylation, dichloro-cyclopropanation, and reduction processes. Kawashima et al. (1978) described an improved method for synthesizing derivatives of dibenzo[b,f]azepine, including the introduction of a 3-chloropropyl group through a phase-transfer catalyzed reaction (Kawashima, Saraie, Kawano, & Ishiguro, 1978). Additionally, Bhatt and Patel (2005) detailed a process for synthesizing 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives, which could be relevant for functionalizing the dibenzo[b,f]azepine core with a 3-chloropropyl group (Bhatt & Patel, 2005).
Molecular Structure Analysis
The molecular structure of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine features a dibenzo[b,f]azepine core with a cyclopropane ring introduced via dichloromethylene transfer reaction, as discussed by Kawashima et al. (Kawashima & Kawano, 1976). This structural modification is crucial for its chemical reactivity and properties.
Applications De Recherche Scientifique
Neuroscience and Pharmacology : This compound has shown potential in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy, suggesting its usefulness in addressing vascular cognitive impairment (Kaur et al., 2019). Additionally, it exhibits antiarrhythmic activity and is under consideration for clinical tests (Wunderlich et al., 1985).
Organic Chemistry and Synthesis : The compound is used in oxidative coupling reactions to produce cation radical salts from ring coupled dimers (Beresford et al., 1974). It serves as an important intermediate in genetic engineering and materials science (Chen Ying-qi, 2008) and is a key synthon in the syntheses of pharmaceutically active compounds like imipramine, chlorimipramine, and desimipramine analogues (Jørgensen et al., 1999).
Chemical Research Applications : Its synthesized compounds find use in the study of polycyclic compounds with dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine moieties (Balaure et al., 2010), and in organic synthesis and catalysis (Ji, 2002). They also aid in analyzing elemental analysis, IR, 1H NMR, and mass spectral studies (Bhatt & Patel, 2005).
Biomedical and Pharmacological Research : An azepine-based molecule like this shows multi-drug like properties, advantageous in the biomedical field (Kollur et al., 2019). It's also used as non-exchangeable mass spectrometric stable isotope internal standards for determining imipramine and desipramine in biological fluids (Woodard & Craig, 1979).
Propriétés
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXGIZWHZIJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301700 | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
CAS RN |
16036-79-6 | |
| Record name | NSC145945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
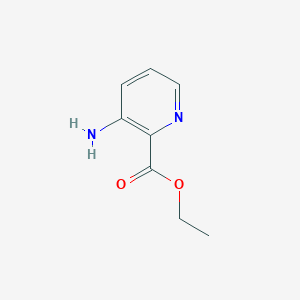
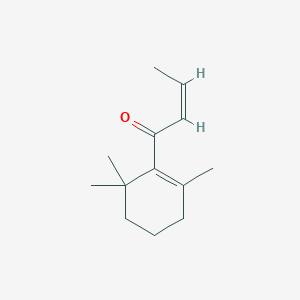
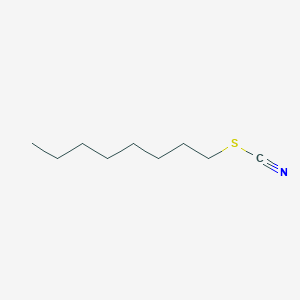
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
